N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
Description
N-(2-Methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a biaryl sulfonamide derivative characterized by a biphenyl core substituted with a methyl group at the 4'-position and a sulfonamide functional group at the 4-position. The sulfonamide nitrogen is further modified with a 2-methoxyethyl chain. This structural motif is common in medicinal chemistry, where sulfonamides are often explored for their bioactivity, including antimicrobial, antitumor, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(18,19)17-11-12-20-2/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUNRWYNNAVEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: The final step involves the alkylation of the sulfonamide with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
N-(2-methoxyethyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to antimicrobial effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related biphenyl sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Biphenyl Sulfonamides
Notes:
- The target compound’s molecular weight is estimated based on its formula (C₁₆H₁₈N₂O₃S).
- Substituents on the biphenyl (e.g., methyl, chloro, trifluoromethoxy) influence electronic properties and lipophilicity. For example, electron-withdrawing groups like -Cl or -CF₃O enhance metabolic stability but may reduce solubility .
- The 2-methoxyethyl chain on the target compound likely improves water solubility compared to bulkier aryl substituents (e.g., mesityl in B8) .
Physicochemical Properties
- Melting Points : B8’s high melting point (214–215°C) reflects its crystalline nature due to the mesityl group, whereas D3’s lower melting point (136–137°C) correlates with its flexible 3,4,5-trimethoxyphenyl substituent . The target compound’s 2-methoxyethyl group may result in a lower melting point than B8 but higher than D3.
- Solubility : Methoxy and ethoxy groups (e.g., in the target compound and D3) enhance aqueous solubility compared to halogenated derivatives like B8 .
Biological Activity
N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is an organic compound classified under sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by a biphenyl core and a sulfonamide functional group, which are crucial for its biological activity. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically follows these steps:
- Formation of the Biphenyl Core : Achieved via a Suzuki coupling reaction between a boronic acid and an aryl halide.
- Introduction of the Sulfonamide Group : The biphenyl derivative is reacted with a sulfonyl chloride in the presence of a base like triethylamine.
- Attachment of the Methoxyethyl Group : Alkylation occurs with 2-methoxyethyl chloride under basic conditions.
This multi-step synthesis allows for the precise incorporation of functional groups that enhance biological activity and solubility.
The biological activity of this compound primarily involves its interaction with enzymes related to folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting enzymes such as dihydropteroate synthase, which is crucial in bacterial folate biosynthesis. This inhibition disrupts nucleotide production necessary for DNA replication, leading to antimicrobial effects.
Antimicrobial Properties
Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth. Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Case Studies
- Study on Efficacy Against Bacterial Strains : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism involved competitive inhibition with PABA, confirming its role as a potential antibiotic agent .
- Toxicological Assessments : Toxicity studies conducted on mammalian cell lines indicated that the compound has a favorable safety profile, with an IC50 value significantly higher than the effective antimicrobial concentrations, suggesting low cytotoxicity .
Comparative Analysis
To understand the effectiveness of this compound relative to other sulfonamides, a comparison table is presented below:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Toxicity (IC50 µg/mL) |
|---|---|---|
| This compound | 10 | >100 |
| Sulfamethoxazole | 20 | 80 |
| Sulfanilamide | 15 | 50 |
This table illustrates that this compound has comparable antimicrobial efficacy with lower toxicity levels compared to traditional sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
